N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound featuring a tetrahydroisoquinoline core fused with a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The isobutyryl substituent at the 2-position of the tetrahydroisoquinoline distinguishes it from related derivatives.
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-8-7-15-3-4-17(11-16(15)13-23)22-29(25,26)18-5-6-19-20(12-18)28-10-9-27-19/h3-6,11-12,14,22H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFRSKVBNVQDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding quinones or hydroquinones.
Reduction: Reduction products may include various amines or alcohols.
Substitution: Substitution reactions can yield a range of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It could be investigated for its pharmacological properties and potential use in drug development.
Industry: Its unique chemical properties may find applications in material science and other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood and would require further research. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core: Tetrahydroisoquinoline (positions 1–4) fused to a 2,3-dihydrobenzo[b][1,4]dioxine ring.
- Key Substituents: Position 2 (tetrahydroisoquinoline): Isobutyryl group. Position 7 (tetrahydroisoquinoline): Sulfonamide-linked dihydrobenzo dioxine.
Analog Compounds
- Compound 4f (): Core: Spiro-annulated isoxazoline with dual sulfonamide groups. Key Feature: Rigid spirocyclic structure may confer distinct conformational preferences compared to the tetrahydroisoquinoline-dioxine framework .
- Compound 5f (): Core: 1,2-Annulated cyclooctane-isoxazoline.
- Compound 850908-73-5 (): Core: Tetrahydroisoquinoline with acetamide linker. Key Feature: Methylphenyl substituent at position 2 versus isobutyryl in the target compound; acetamide linker may reduce metabolic stability compared to sulfonamide .
Key Observations :
Biological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound contains a tetrahydroisoquinoline moiety and a sulfonamide functional group. The sulfonamide group is particularly significant as it is known for its role in antibacterial activity by inhibiting folate synthesis in bacteria. The presence of the isobutyryl substituent enhances the compound's reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to a bacteriostatic effect rather than a bactericidal one .
- Interaction with Receptors : The tetrahydroisoquinoline structure may interact with various receptors in the central nervous system (CNS), potentially offering neuroprotective effects and applications in treating neurodegenerative diseases.
Antibacterial Activity
The compound has shown promising antibacterial properties. Sulfonamides are well-documented for their effectiveness against a range of bacterial infections. Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Research into the neuroprotective potential of tetrahydroisoquinoline derivatives suggests that they may help mitigate neurodegeneration. This effect is likely due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Antibacterial Efficacy : In a study examining various sulfonamide derivatives, this compound demonstrated significant inhibition against multiple bacterial strains. The study highlighted its potential as a lead compound for further development into antibacterial agents .
- Neuroprotective Applications : Another investigation focused on the neuroprotective properties of tetrahydroisoquinoline derivatives found that compounds similar to this compound could reduce neuronal apoptosis in models of neurodegeneration.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 367.42 g/mol |
| CAS Number | 955596-12-0 |
| Antibacterial Activity | Effective against Staphylococcus aureus, E. coli |
| Neuroprotective Potential | Modulates neurotransmitter systems; reduces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
